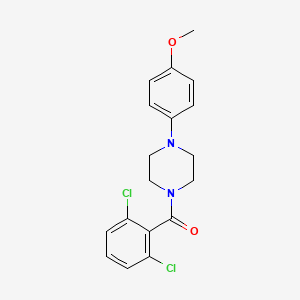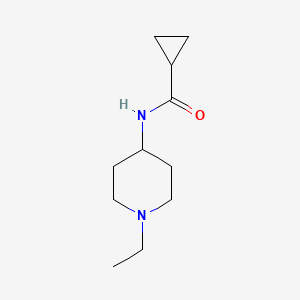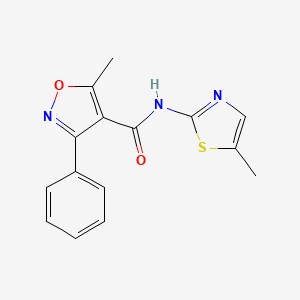
N-(3,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of isoxazolecarboxamides, which have been shown to have various biological activities including anti-inflammatory, analgesic, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have anticonvulsant and neuroprotective effects. It has also been studied for its potential use as a tool in the study of ion channels and receptors in the central nervous system.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors, including the GABA-A receptor and the voltage-gated sodium channel. It has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant and neuroprotective effects. It has also been shown to have analgesic and anti-inflammatory effects. In vitro studies have shown that it can modulate the activity of various ion channels and receptors, including the GABA-A receptor and the voltage-gated sodium channel.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to study the effects of modulating these targets in a more precise manner. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the study of its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQGUWBUFJKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4431670.png)



![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)



![2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4431738.png)

![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431745.png)
![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)
